molecular formula C14H23NO3 B2911832 Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate CAS No. 2138806-71-8

Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate

Cat. No.: B2911832
CAS No.: 2138806-71-8
M. Wt: 253.342
InChI Key: DDSQDOFHRREAHJ-UHFFFAOYSA-N
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Description

  • Molecular Weight : 253.34 g/mol .

Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(but-2-enoyl)piperidine-1-carboxylate consists of a piperidine ring with a tert-butyl ester group at one end and a but-2-enoyl group at the other. The double bond in the enoyl group gives it its characteristic reactivity. Refer to the ChemSpider link for a visual representation .

Scientific Research Applications

Synthesis of Anticancer Intermediates

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a structurally similar compound, is a crucial intermediate for small molecule anticancer drugs. The synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a high total yield of 71.4%. This intermediate plays a significant role in targeting dysfunctional signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway, highlighting its importance in developing effective anticancer therapeutics (Zhang et al., 2018).

Building Blocks for Chiral Compounds

The synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates demonstrates the versatility of these compounds as building blocks. This process, starting from Boc-Asp-O(t)Bu and other beta-amino acids, showcases the application in synthesizing complex chiral molecules, essential for drug development and biological studies (Marin et al., 2004).

Intermediate for Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as an important intermediate for compounds like crizotinib, highlighting its role in synthesizing biologically active molecules. The compound was synthesized through a series of steps starting with tert-butyl-4-hydroxypiperdine-1-carboxylate, showing the strategic importance of such intermediates in medicinal chemistry (Kong et al., 2016).

Catalysts in Acylation Chemistry

Polymethacrylates containing a 4‐amino‐pyridyl derivative covalently attached demonstrate the application of tert-butyl piperidine-1-carboxylate derivatives as effective catalysts in acylation chemistry. This synthesis and polymerization process yield catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives, which are self-activated by neighboring group effects, showcasing an innovative application in synthetic organic chemistry (Mennenga et al., 2015).

Key Intermediates in Drug Synthesis

The compound serves as a key intermediate in synthesizing Vandetanib, a testament to its significance in drug development processes. This synthesis involves acylation, sulfonation, and substitution steps, highlighting the compound's role in complex organic synthesis strategies (Wang et al., 2015).

Safety and Hazards

  • MSDS : Refer to the provided MSDS for safety information .

Properties

IUPAC Name

tert-butyl 4-[(E)-but-2-enoyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-6-12(16)11-7-9-15(10-8-11)13(17)18-14(2,3)4/h5-6,11H,7-10H2,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSQDOFHRREAHJ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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